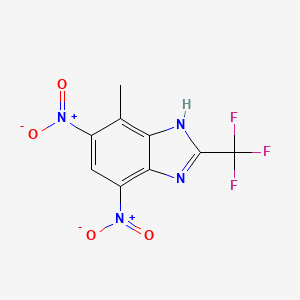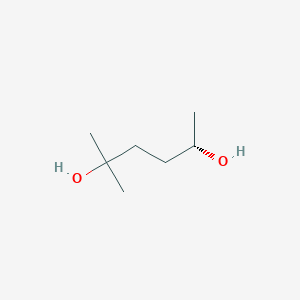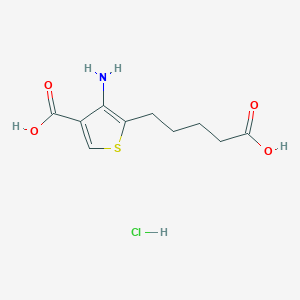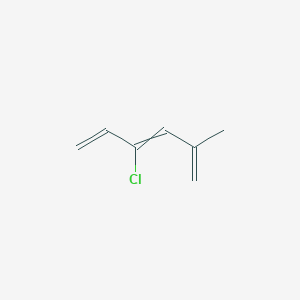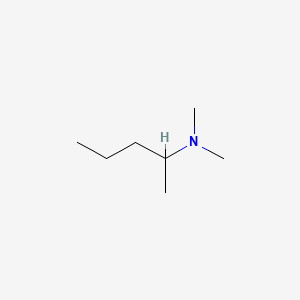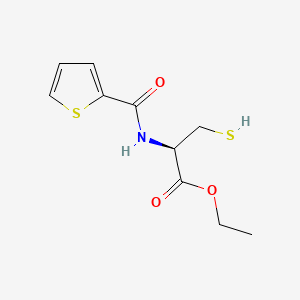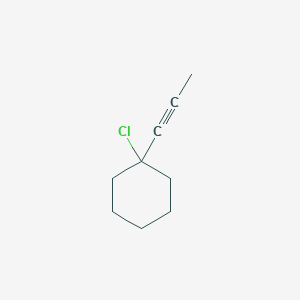
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a chlorine atom and a propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(prop-1-yn-1-yl)cyclohexane typically involves the chlorination of 1-(prop-1-yn-1-yl)cyclohexane. This can be achieved through the reaction of cyclohexane with propyne in the presence of a catalyst, followed by chlorination using chlorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The propynyl group can participate in addition reactions with hydrogen halides, resulting in the formation of haloalkanes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Hydrogen bromide (HBr) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: 1-(prop-1-yn-1-yl)cyclohexanol.
Addition: 1-Bromo-1-(prop-1-yn-1-yl)cyclohexane.
Oxidation: 1-(prop-1-yn-1-yl)cyclohexanone or 1-(prop-1-yn-1-yl)cyclohexanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(prop-1-yn-1-yl)cyclohexane involves its interaction with various molecular targets. The chlorine atom and propynyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Propyn-1-yl)cyclohexanol: Similar structure but with a hydroxyl group instead of chlorine.
1-Chlorocyclohexene: Similar structure but without the propynyl group.
Uniqueness
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane is unique due to the presence of both a chlorine atom and a propynyl group on the cyclohexane ring
Eigenschaften
CAS-Nummer |
60820-36-2 |
|---|---|
Molekularformel |
C9H13Cl |
Molekulargewicht |
156.65 g/mol |
IUPAC-Name |
1-chloro-1-prop-1-ynylcyclohexane |
InChI |
InChI=1S/C9H13Cl/c1-2-6-9(10)7-4-3-5-8-9/h3-5,7-8H2,1H3 |
InChI-Schlüssel |
VENOCDIKVIWVFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1(CCCCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


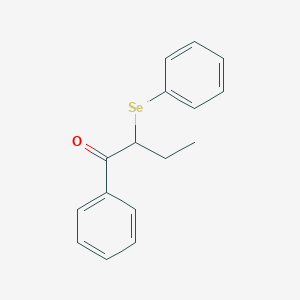
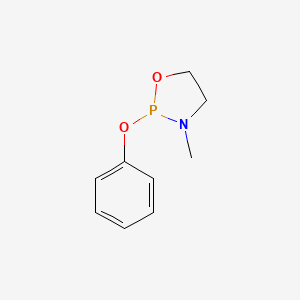
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)
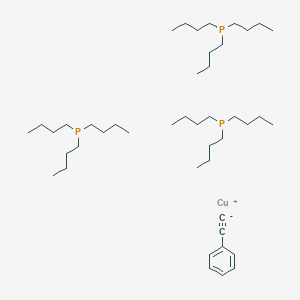

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
